molecular formula C6H10N2O2 B15279026 (4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid

(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B15279026
M. Wt: 142.16 g/mol
InChI Key: RHGSFHMFDIYZNJ-VKZKZBKNSA-N
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Description

(4S)-2,5-Diazabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that contains two nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: It is used in the design of biologically active compounds and as a probe for studying biological systems.

    Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of two nitrogen atoms within its bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C6H10N2O2/c9-5(10)6-1-4(2-8-6)7-3-6/h4,7-8H,1-3H2,(H,9,10)/t4-,6?/m0/s1

InChI Key

RHGSFHMFDIYZNJ-VKZKZBKNSA-N

Isomeric SMILES

C1[C@H]2CNC1(CN2)C(=O)O

Canonical SMILES

C1C2CNC1(CN2)C(=O)O

Origin of Product

United States

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